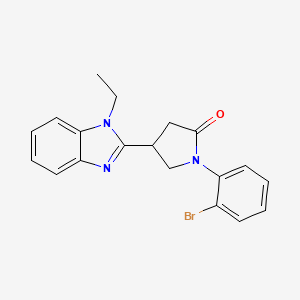

1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(2-bromophenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O/c1-2-22-17-10-6-4-8-15(17)21-19(22)13-11-18(24)23(12-13)16-9-5-3-7-14(16)20/h3-10,13H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLNQNWKAHNZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

Attachment of the Benzimidazole Moiety: The final step involves the coupling of the pyrrolidinone intermediate with an ethyl-substituted benzimidazole derivative. This can be accomplished through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The benzimidazole moiety can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among pyrrolidin-2-one derivatives lie in the substituents on the phenyl ring and benzimidazole moiety. Below is a comparative analysis:

Key Observations

Antioxidant Activity: The 5-chloro-2-hydroxyphenyl derivative (Ev1) demonstrated superior radical scavenging activity (1.5× ascorbic acid), likely due to hydroxyl and thioxo groups enhancing electron donation .

Anti-Alzheimer’s Potential: Compounds with methoxybenzyl or piperidinyl groups (Ev4) showed acetylcholinesterase inhibition. The target compound’s ethyl-benzimidazole may offer moderate lipophilicity for blood-brain barrier penetration, but its lack of a piperazine/piperidine moiety (cf. S-61/S-73, Ev9) suggests divergent mechanisms .

Antiarrhythmic Activity: S-61/S-73 (Ev9) feature piperazine-linked chains critical for α1-adrenolytic effects.

Physicochemical and Pharmacokinetic Considerations

- Electron Effects : Bromine’s electron-withdrawing nature may stabilize the molecule against oxidative metabolism compared to chlorine (Ev6) or methoxy groups (Ev7).

- Steric Interactions : The 2-bromophenyl group’s ortho substitution may impose steric hindrance, affecting binding to targets like acetylcholinesterase (cf. para-substituted derivatives in Ev4).

Biological Activity

The compound 1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule with potential pharmacological properties. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 400.312 g/mol. The compound features a pyrrolidinone core substituted with a bromophenyl group and an ethyl-benzimidazole moiety, which may influence its biological interactions.

Research indicates that compounds similar to 1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one exhibit diverse biological activities, including:

- Anticancer Activity : Compounds with similar structural motifs have shown promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For example, structural modifications in related benzimidazole derivatives resulted in significant cytotoxicity against A549 lung cancer cells, reducing cell viability significantly (up to 64%) .

- Antibacterial and Antifungal Properties : The incorporation of halogen atoms, such as bromine, has been linked to enhanced antimicrobial activity. Studies have reported that pyrrolidine derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

1. Anticancer Activity Evaluation

A study involving the synthesis and evaluation of related compounds highlighted that modifications to the benzimidazole structure could improve anticancer efficacy. The introduction of bromophenyl groups significantly enhanced activity against various cancer cell lines, including A549 and HeLa cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 64 |

| Compound B | HeLa | 70 |

| Compound C | CaCo-2 | 75 |

2. Antimicrobial Testing

In vitro tests conducted on similar pyrrolidine derivatives revealed significant antibacterial effects. For instance, a derivative exhibited complete bacterial death within 8 hours against S. aureus .

| Compound | Bacteria Tested | MIC (mg/mL) |

|---|---|---|

| Compound X | S. aureus | 0.0039 |

| Compound Y | E. coli | 0.025 |

Q & A

What structural features of 1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one contribute to its biological activity?

The compound integrates a pyrrolidinone core, a bromophenyl group, and an ethyl-substituted benzimidazole moiety. The pyrrolidinone ring provides rigidity and hydrogen-bonding capacity, while the bromophenyl group enhances lipophilicity, potentially improving membrane permeability. The ethyl group on the benzimidazole may modulate steric and electronic interactions with biological targets, such as enzymes or receptors. Structural analogs (e.g., methoxyphenyl or chlorophenyl derivatives) show that substituent variations significantly affect activity, suggesting that the bromine atom’s electronegativity and size optimize target binding .

What synthetic strategies are effective for preparing this compound, and how can reaction parameters be optimized?

Synthesis typically involves multi-step routes:

- Step 1 : Coupling 2-bromobenzene derivatives with precursors to form the pyrrolidinone ring via cyclization (e.g., using microwave-assisted synthesis to enhance yield).

- Step 2 : Introducing the benzimidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl groups.

- Temperature : Controlled heating (80–120°C) minimizes side reactions.

Purity is monitored via HPLC or TLC, with yields optimized to >70% through iterative parameter adjustments .

What analytical techniques are most reliable for characterizing this compound and resolving contradictory data?

- Basic :

- HPLC : Purity assessment (≥95% by area normalization).

- 1H/13C NMR : Confirms molecular structure and substituent positions (e.g., ethyl group integration at δ ~1.4 ppm).

- Advanced :

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈BrN₃O: 400.06).

- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities, requiring 2D NMR (COSY, HSQC) for resolution .

How can researchers identify the biological targets of this compound and elucidate its mechanism of action?

- Target identification :

- Receptor binding assays : Screen against kinase or GPCR panels; adenosine receptors are implicated in analogs .

- SAR studies : Compare activity of derivatives (e.g., replacing bromine with chlorine reduces potency by 50% in some assays ).

- Mechanistic studies :

- Enzyme inhibition assays : Measure IC₅₀ values for enzymes like phosphodiesterases.

- Cellular assays : Apoptosis markers (e.g., caspase-3 activation) in cancer cell lines.

Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like the ATP-binding pocket of kinases .

How do substituent modifications on the benzimidazole or phenyl rings affect bioactivity?

- Benzimidazole substitutions :

- Ethyl vs. methyl : Ethyl enhances metabolic stability but may reduce solubility.

- Electron-withdrawing groups (e.g., -CF₃) : Increase binding affinity to hydrophobic pockets.

- Phenyl ring substitutions :

- Bromine vs. methoxy : Bromine’s steric bulk improves target selectivity but may increase toxicity.

Quantitative SAR (QSAR) models using Hammett constants (σ) correlate substituent electronic effects with activity .

- Bromine vs. methoxy : Bromine’s steric bulk improves target selectivity but may increase toxicity.

What strategies are effective for enantioselective synthesis of pyrrolidinone derivatives?

- Chiral catalysts : Use of (R)-BINAP in asymmetric Heck-Matsuda reactions achieves >90% ee.

- Chromatographic resolution : Daicel Chiralpak® columns (e.g., IB or IC) separate enantiomers, validated via SFC or HPLC .

- Stereochemical impact : The (R)-enantiomer of related compounds shows 3x higher activity than (S) in receptor binding, emphasizing the need for chiral synthesis .

How can X-ray crystallography and computational modeling aid in structural optimization?

- X-ray crystallography : Resolves bond angles and torsion angles critical for docking (e.g., dihedral angle between benzimidazole and pyrrolidinone affects binding). SHELXL refines structures with R-factors <0.05 .

- DFT calculations : Predict electrostatic potential surfaces to guide substitutions (e.g., adding electron-donating groups to enhance π-π stacking).

- MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.